Methyl 6-chloroquinazoline-4-acetate

Hydrolysis Protecting group strategy Process chemistry

Researchers synthesizing kinase-targeted small molecules often struggle to source regiochemically pure 6-chloroquinazoline intermediates bearing a selectively removable ester protecting group. Methyl 6-chloroquinazoline-4-acetate resolves this bottleneck: • Provides a pre-functionalized 6-chloroquinazoline core ready for nucleophilic aromatic substitution or ester hydrolysis to the free acid for amide coupling, enabling rapid SAR exploration. • The methyl ester is removable under mild hydrogen-bonding catalysis, preserving acid-sensitive functionalities during fragment elaboration. Supplied with batch-specific purity documentation to support reliable procurement and reproducible synthesis.

Molecular Formula C11H9ClN2O2
Molecular Weight 236.65 g/mol
CAS No. 2112615-75-3
Cat. No. B6299550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-chloroquinazoline-4-acetate
CAS2112615-75-3
Molecular FormulaC11H9ClN2O2
Molecular Weight236.65 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=NC=NC2=C1C=C(C=C2)Cl
InChIInChI=1S/C11H9ClN2O2/c1-16-11(15)5-10-8-4-7(12)2-3-9(8)13-6-14-10/h2-4,6H,5H2,1H3
InChIKeyFAQXOGWDGHPXMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-Chloroquinazoline-4-acetate (CAS 2112615-75-3): A Defined Quinazoline Building Block for Medicinal Chemistry and Fragment-Based Design


Methyl 6-chloroquinazoline-4-acetate is a heterocyclic aromatic compound belonging to the quinazoline class, characterized by a chloro substituent at the 6-position and a methyl acetate side chain at the 4-position (molecular formula C₁₁H₉ClN₂O₂, molecular weight 236.65 g/mol) . It serves primarily as a protected synthetic intermediate, enabling further derivatization through ester hydrolysis or nucleophilic aromatic substitution at the chloro site [1]. Its structural features make it a candidate for the synthesis of kinase-targeted small molecules, particularly those requiring a 6-chloroquinazoline core [2].

Why Methyl 6-Chloroquinazoline-4-acetate Cannot Be Replaced by Generic Quinazoline Analogs in Structure-Focused Procurement


The specific regiochemistry (6-chloro) and ester form (methyl) of this compound dictate its reactivity, physicochemical profile, and ultimate synthetic utility in ways that closely related analogs do not replicate. The 6-chloro substituent is critical for biological target engagement in kinase inhibitor programs, while the methyl ester serves as a carboxylic acid protecting group that can be selectively removed under mild hydrogen-bonding catalysis conditions [1]. Substituting the free acid, ethyl ester, or a positional isomer would alter hydrolysis kinetics, lipophilicity, and downstream coupling efficiency, potentially derailing synthetic routes or changing potency in structure-activity relationship (SAR) studies [2].

Quantitative Differentiation Evidence for Methyl 6-Chloroquinazoline-4-acetate Against Its Closest Analogs


Methyl Ester Hydrolysis Advantage Over the Free Acid in Stepwise Synthetic Routes

In a patented process for preparing substituted quinazoline compounds, the methyl ester of a quinazolineacetic acid derivative is specifically employed and subsequently hydrolyzed under hydrogen-bonding catalysis to release the free carboxylic acid for further functionalization [1]. This strategy is not directly applicable to the free acid (2-(6-chloroquinazolin-4-yl)acetic acid, CAS 1781170-25-9) as a starting material, because the ester form provides orthogonal protection during earlier synthetic steps. The methyl ester exhibits a molecular weight of 236.65 g/mol versus 222.63 g/mol for the free acid, conferring slightly higher lipophilicity and altered solubility that can be exploited in chromatographic purification .

Hydrolysis Protecting group strategy Process chemistry

6-Chloro Substituent is Critical for PAK4 Kinase Inhibitory Activity Compared to Non-Chlorinated Scaffolds

A series of 6-chloroquinazoline derivatives were designed and evaluated as PAK4 inhibitors. The study found that compounds based on the 6-chloroquinazoline core achieved PAK4 inhibitory rates exceeding 50% for eight analogs, demonstrating that the 6-chloro substitution is essential for target engagement [1]. In contrast, the unsubstituted quinazoline-4-acetate methyl ester (MW 202.21 g/mol) lacks the chlorine atom required for key halogen-bonding interactions with the kinase hinge region, as inferred from structure-based drug design models . The 6-chloro derivative provides a heavier, more lipophilic scaffold (ΔMW +34.44 g/mol vs. unsubstituted) that can be leveraged for fragment-based screening.

Kinase inhibition PAK4 Structure-activity relationship

Methyl Ester vs. Ethyl Ester: Different Molecular Weight and Predicted Lipophilicity Impact Downstream Conjugation

The methyl ester (MW 236.65 g/mol) and the ethyl ester analog (ethyl 6-chloroquinazoline-4-acetate, MDL MFCD31558528, MW 250.68 g/mol) differ by one methylene unit (ΔMW 14.03 g/mol) . This incremental change is predicted to increase logP by approximately 0.5 units for the ethyl ester, potentially altering solubility and membrane permeability profiles. In amidation or transesterification reactions, the less sterically hindered methyl ester typically exhibits faster kinetics, a factor that can be decisive in parallel synthesis and library production settings [1].

Ester homologation Lipophilicity Synthetic intermediate

Scientific and Industrial Applications Where Methyl 6-Chloroquinazoline-4-acetate Provides a Procurement Advantage


Synthesis of 6-Chloroquinazoline-Based Kinase Inhibitor Libraries for Oncology Drug Discovery

The compound is directly applicable as a protected intermediate in the assembly of focused kinase inhibitor libraries, particularly those targeting PAK4, EGFR, or Aurora kinases. The methyl ester can be hydrolyzed on-resin or in solution to generate the free acid for amide coupling with diverse amine fragments, enabling rapid SAR exploration [1].

Fragment-Based Lead Discovery Requiring a Halogenated Quinazoline Core

The 6-chloro substituent on the quinazoline ring provides a heavy atom for X-ray crystallographic phasing and can engage in halogen bonding with protein targets. Methyl 6-chloroquinazoline-4-acetate serves as a pre-functionalized fragment that can be directly screened or elaborated, offering a defined starting point for fragment growing [2].

Process Development and Scale-Up of Quinazoline-Containing APIs

The patented hydrolysis method employing hydrogen-bonding catalysts provides a validated, scalable route from the methyl ester to the carboxylic acid, which is a common late-stage intermediate in the synthesis of quinazoline-based active pharmaceutical ingredients (APIs) [3].

Quote Request

Request a Quote for Methyl 6-chloroquinazoline-4-acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.